molecular formula C24H26N4O5S B1665350 Amenamevir CAS No. 841301-32-4

Amenamevir

Cat. No. B1665350
M. Wt: 482.6 g/mol
InChI Key: MNHNIVNAFBSLLX-UHFFFAOYSA-N
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Description

Amenamevir, also known as ASP2151, is an antiviral drug used for the treatment of shingles (herpes zoster). It acts as an inhibitor of the zoster virus’s helicase–primase complex . It was approved in Japan for the treatment of shingles in 2017 .


Synthesis Analysis

A concise, convenient, and sustainable synthesis of Amenamevir has been reported. This synthesis is based on the Ugi-4CR, which allows access to Amenamevir through a simple, rapid, and one-pot synthesis. Compared to other reported syntheses, this approach is more sustainable, shorter, and higher yielding .


Molecular Structure Analysis

Amenamevir belongs to the class of organic compounds known as phenyloxadiazoles. These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .


Chemical Reactions Analysis

The synthesis of Amenamevir involves a Ugi-4CR reaction, which is a one-pot synthesis method. This method is more sustainable, shorter, and higher yielding compared to other reported syntheses .


Physical And Chemical Properties Analysis

Amenamevir has a molecular formula of C24H26N4O5S and a molecular weight of 482.55 g/mol. It is soluble in DMSO .

Future Directions

Amenamevir has shown clinical efficacy for genital herpes in a phase 2 study . A patient-initiated single-dose regimen of Amenamevir reduced the time to all lesion healing of recurrent genital herpes versus placebo, with no safety concerns, suggesting it could be an effective treatment option for patients with recurrent genital herpes .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNIVNAFBSLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027753
Record name Amenamevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amenamevir

CAS RN

841301-32-4
Record name Amenamevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841301-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amenamevir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841301324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amenamevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amenamevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMENAMEVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X46KW4AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
478
Citations
M Kawashima, O Nemoto, M Honda… - The Journal of …, 2017 - Wiley Online Library
… Amenamevir 400 and 200 mg were well tolerated as well as valaciclovir. The proportions of … with amenamevir 400 and 200 mg and valaciclovir, respectively. In conclusion, amenamevir …
Number of citations: 69 onlinelibrary.wiley.com
K Shiraki, S Yasumoto, N Toyama, H Fukuda - Viruses, 2021 - mdpi.com
… of amenamevir were 0.036 and 0.047 μM, respectively. We characterized the features of amenamevir … A clinical trial of amenamevir for herpes zoster demonstrated its non-inferiority to …
Number of citations: 26 www.mdpi.com
T Kusawake, JJ Keirns, D Kowalski, M den Adel… - Advances in …, 2017 - Springer
Introduction Amenamevir (ASP2151) is a nonnucleoside antiherpesvirus compound available for the treatment of varicella–zoster virus infections. In this article we summarize the …
Number of citations: 22 link.springer.com
…, W Asakura, Amenamevir Review Team - The Journal of …, 2020 - Wiley Online Library
… a marketing authorization of amenamevir for treatment of herpes zoster (HZ). Amenamevir has a … The usual adult dose is 400 mg amenamevir po once daily for 7 days. The benefit is its …
Number of citations: 19 onlinelibrary.wiley.com
M Kawashima, D Watanabe, K Fujio… - The Journal of …, 2023 - Wiley Online Library
… healing was 5.1 days for amenamevir versus 5.5 days for … was significantly shorter with amenamevir versus placebo (p = … In summary, a single patient-initiated dose of amenamevir …
Number of citations: 2 onlinelibrary.wiley.com
X Li, T Zarganes-Tzitzikas, K Kurpiewska… - Green Chemistry, 2023 - pubs.rsc.org
We report a concise, convenient and sustainable synthesis of the approved anti-herpes zoster drug, Amenamevir. Based on the Ugi-4CR, our approach can access Amenamevir by a …
Number of citations: 1 pubs.rsc.org
K Chono, K Katsumata, T Kontani, K Shiraki… - Biochemical …, 2012 - Elsevier
ASP2151 is an antiherpes agent targeting the helicase–primase complex of herpes simplex virus (HSV)-1, HSV-2, and varicella-zoster virus (VZV). We characterized the ASP2151-…
Number of citations: 35 www.sciencedirect.com
Y Ohtsu, Y Susaki, K Noguchi - European Journal of Drug Metabolism and …, 2018 - Springer
… development of amenamevir has always been … amenamevir has been approved for the treatment of herpes zoster in Japan. In addition, we have not examined a prodrug of amenamevir …
Number of citations: 21 link.springer.com
K Kato, M den Adel… - Clinical …, 2019 - Wiley Online Library
… amenamevir (80%) and its hydroxyl metabolite R5 (up to 7.1%) were present in plasma. Single‐dose amenamevir was well … Overall, >95% of a single 200‐mg dose of amenamevir was …
Number of citations: 3 accp1.onlinelibrary.wiley.com
T Kusawake, D Kowalski, A Takada, K Kato… - Advances in …, 2017 - Springer
… amenamevir given that in previous pharmacokinetic and safety studies in healthy individuals amenamevir … ), and the amount of amenamevir exposure in the renal impairment study was …
Number of citations: 11 link.springer.com

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